

Application Notes and Protocols for JF526-Taxol (TFA) in Super-Resolution Microscopy

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Compound of Interest

Compound Name: JF526-Taxol (TFA)

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This document provides detailed application notes and protocols for the use of **JF526-Taxol (TFA)**, a fluorogenic, green-fluorescent taxol derivative, in super-resolution microscopy techniques, specifically Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).

Introduction

JF526-Taxol (TFA) is a powerful tool for visualizing the microtubule cytoskeleton in live cells with high spatial resolution.[1] This probe consists of the microtubule-stabilizing agent Taxol conjugated to the fluorogenic dye Janelia Fluor® 526 (JF526). A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly reducing background noise and enabling no-wash imaging protocols.[2] Its spectral properties and compatibility with common laser lines make it an excellent candidate for advanced microscopy techniques such as STED and SIM.[3][4]

Data Presentation

Physicochemical and Spectroscopic Properties of JF526-Taxol (TFA)

Property	Value	Reference
Molecular Weight	1507.40 g/mol	[1]
Formula	C75H75F9N4O19	[1]
Excitation Maximum (λ_{ex})	531 nm	[2]
Emission Maximum (λ_{em})	549 nm	[2]
Extinction Coefficient (ϵ)	118,000 M ⁻¹ cm ⁻¹	[2]
Quantum Yield (Φ)	0.87	[2]
Solubility	Soluble to 10 mM in DMSO	
Purity	≥85%	[5]

Recommended Starting Concentrations for Live-Cell Imaging

Microscopy Technique	Recommended Concentration	Incubation Time	Cell Line Examples	Reference
Confocal Microscopy	100 nM - 1 μ M	30 - 60 min	U2OS, COS7, Mouse Primary Hippocampal Neurons	[3][6]
STED Microscopy	100 nM - 500 nM	30 - 60 min	U2OS	[3][4]
SIM	100 nM - 500 nM	30 - 60 min	Mouse Primary Hippocampal Neurons	[3][4]

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Live-Cell Staining of Microtubules with JF526-Taxol (TFA)

This protocol describes the general procedure for staining microtubules in live cells with JF526-Taxol for subsequent imaging.

Materials:

- **JF526-Taxol (TFA)**
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Live-cell imaging dish or chambered coverglass
- Cells of interest

Procedure:

- **Prepare a Stock Solution:** Prepare a 1 mM stock solution of JF526-Taxol in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- **Cell Seeding:** Seed cells in a live-cell imaging dish or chambered coverglass to achieve the desired confluence for imaging (typically 50-70%).
- **Prepare Staining Solution:** On the day of the experiment, dilute the JF526-Taxol stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 nM).
- **Cell Staining:** Remove the culture medium from the cells and replace it with the staining solution containing JF526-Taxol.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
- **Imaging:** The fluorogenic nature of JF526-Taxol allows for no-wash imaging.^[2] Proceed directly to imaging on a microscope equipped for STED or SIM. If background fluorescence is high, a brief wash with pre-warmed imaging medium can be performed.

Protocol 2: Super-Resolution STED Microscopy of JF526-Taxol Stained Microtubules

This protocol provides guidelines for acquiring STED images of microtubules labeled with JF526-Taxol.

Instrumentation:

- A STED microscope equipped with an excitation laser suitable for JF526 (e.g., 532 nm) and a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).[\[3\]](#)[\[4\]](#)

Imaging Parameters (to be optimized):

- Excitation Laser: Use a laser line close to the excitation maximum of JF526 (531 nm).
- Depletion Laser: A 775 nm depletion laser is compatible with JF526-Taxol.[\[3\]](#)[\[4\]](#)
- Laser Power: Use the lowest possible excitation laser power to minimize phototoxicity and photobleaching. Adjust the depletion laser power to achieve the desired resolution improvement.
- Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm for STED).
- Dwell Time: Use a pixel dwell time that provides a good signal-to-noise ratio without excessive bleaching.
- Detection: Set the detection window to collect the emission of JF526 (e.g., 550 - 620 nm).

Procedure:

- Prepare and stain live cells with JF526-Taxol as described in Protocol 1.
- Place the imaging dish on the STED microscope stage, ensuring the sample remains at 37°C and 5% CO₂.
- Locate the cells of interest using a low-power objective or a confocal overview scan.

- Switch to the high-magnification objective required for STED imaging.
- Set up the STED imaging parameters, including excitation and depletion laser lines and powers.
- Acquire STED images of the microtubule network. It is advisable to acquire a corresponding confocal image for comparison.

Protocol 3: Super-Resolution 3D-SIM of JF526-Taxol Stained Microtubules

This protocol provides guidelines for acquiring 3D-SIM images of microtubules labeled with JF526-Taxol.

Instrumentation:

- A SIM microscope capable of 3D-SIM acquisition.

Imaging Parameters (to be optimized):

- Excitation Laser: Use a laser line appropriate for JF526 (e.g., 532 nm).
- Illumination Patterns: Use the appropriate number of grating rotations and phase steps for 3D-SIM reconstruction (typically 3-5 rotations and 3-5 phases).
- Exposure Time: Adjust the camera exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
- Z-stack: For 3D imaging, define the axial range and step size appropriate for the thickness of the microtubule network.

Procedure:

- Prepare and stain live cells with JF526-Taxol as described in Protocol 1.
- Place the imaging dish on the SIM microscope stage, maintaining physiological conditions.
- Locate the cells of interest.

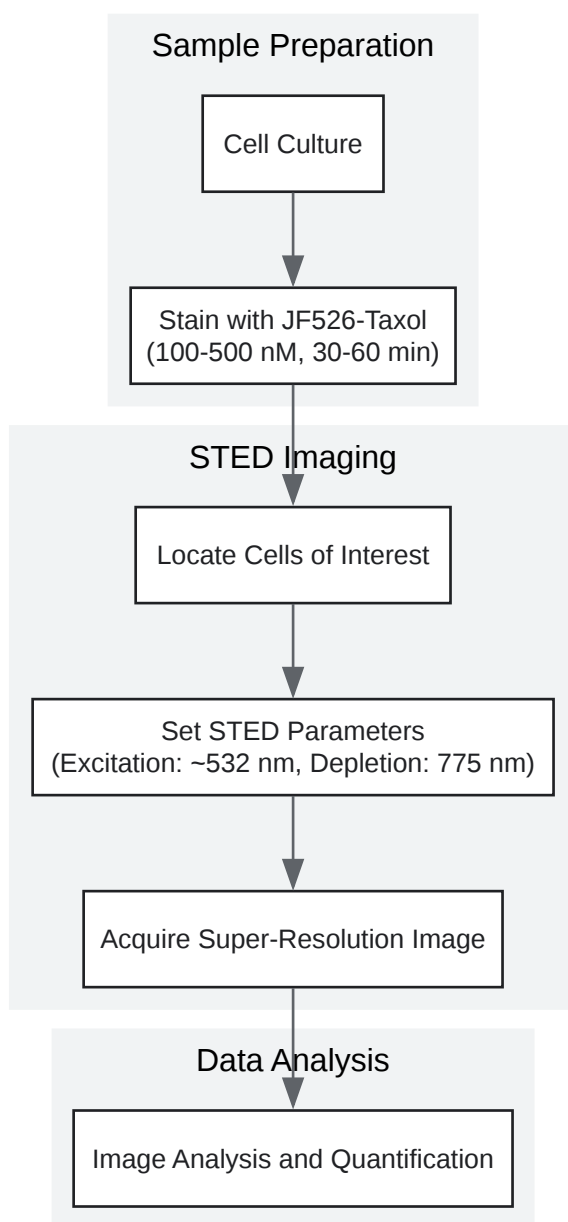
- Set up the 3D-SIM acquisition parameters.
- Acquire the raw SIM data, which consists of a series of images with different illumination patterns.
- Process the raw data using the appropriate SIM reconstruction software to generate the super-resolved image.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

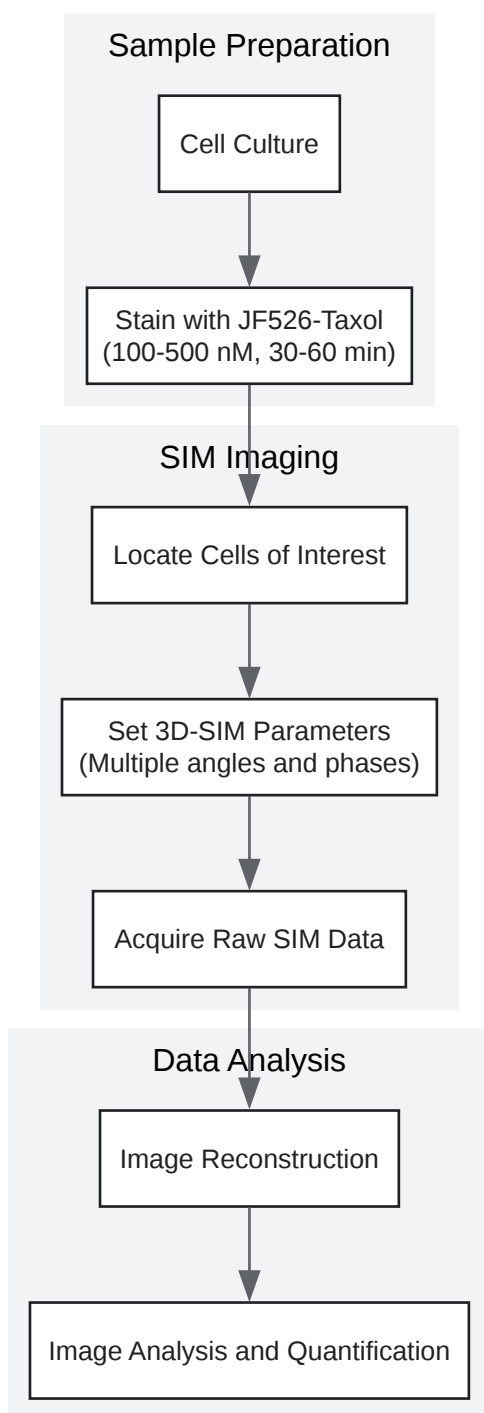
The primary application of JF526-Taxol is the structural imaging of microtubules. While microtubules are integral to numerous signaling pathways (e.g., by acting as tracks for motor proteins carrying signaling molecules), JF526-Taxol itself does not directly report on a specific signaling pathway. Its utility lies in revealing the structural context of the microtubule network within which these signaling events occur.

Below are diagrams illustrating the experimental workflows for using JF526-Taxol in STED and SIM microscopy.



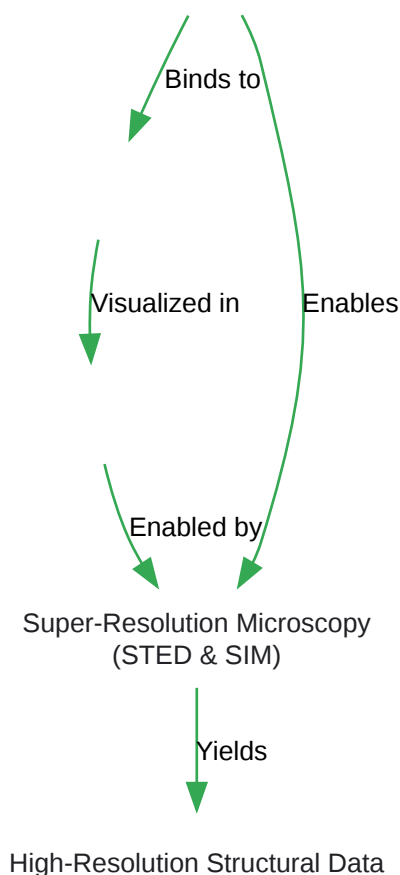
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Caption: Workflow for STED microscopy using JF526-Taxol.



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Caption: Workflow for 3D-SIM using JF526-Taxol.



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Caption: Logical relationship of JF526-Taxol in super-resolution microscopy.

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